molecular formula C13H12O3 B12349248 alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid CAS No. 76561-82-5

alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid

Cat. No.: B12349248
CAS No.: 76561-82-5
M. Wt: 216.23 g/mol
InChI Key: KUJHPYMDWIIJDD-UHFFFAOYSA-N
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Description

alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid is a chemical compound based on the naphthaleneacetic acid structure, which is of significant interest in pharmaceutical and chemical research. While direct data on this specific compound is limited, its structural similarity to other well-documented naphthaleneacetic acid derivatives suggests its primary value as a key intermediate or precursor in organic synthesis. Related compounds, such as the methyl ester derivative (A-Hydroxy-6-methoxy-α-methyl-2-naphthaleneacetic acid methyl ester), are explicitly used in the synthesis of analogs of Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties . This indicates that this compound likely serves a similar role in developing novel pharmaceutical compounds or in metabolic studies . Furthermore, other structural analogs, such as Naproxen EP Impurity A ((S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid), highlight the importance of naphthaleneacetic acid derivatives in impurity profiling and the quality control of active pharmaceutical ingredients (APIs) . The presence of both the alpha-hydroxy and alpha-methyl groups on the acetic acid side chain introduces a chiral center, making this compound a valuable subject for stereochemical research and for investigating structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

76561-82-5

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-hydroxy-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H12O3/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,16H,1H3,(H,14,15)

InChI Key

KUJHPYMDWIIJDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Catalytic Friedel-Crafts Alkylation with Potassium Bromide

The foundational method for synthesizing naphthaleneacetic acid derivatives involves Friedel-Crafts alkylation. A landmark patent (US2655531A) details the reaction of naphthalene with chloroacetic acid in the presence of potassium bromide (KBr) as a catalyst.

Reaction Mechanism and Optimization

The process employs equimolar naphthalene and chloroacetic acid heated to 210–235°C under reflux. KBr increases the reaction’s boiling point, enabling higher temperatures and improved yields. The catalyst facilitates the formation of an intermediate, likely a potassium-bromoacetate complex, which enhances electrophilic substitution at the naphthalene ring’s α-position.

Key parameters include:

  • Catalyst loading : 1–1.5% molar ratio of KBr to reactants.
  • Temperature : Sustained at 210–235°C for 4–6 hours.
  • Workup : The crude product is treated with 10% NaOH, filtered, and acidified to precipitate the acid.

Yield and Purification

Crude yields range from 10–15%, with purification via solvent extraction (e.g., petroleum ether) and recrystallization raising purity to >95%. The final product exhibits a melting point of 127–129°C, compared to 98–129°C for the crude form.

Table 1: Optimization of KBr-Catalyzed Synthesis
KBr (molar %) Reaction Time (h) Yield (%) Melting Point (°C)
0.5 4 8.2 98–120
1.0 5 12.5 122–129
1.5 6 14.8 127–129

Metabolic Demethylation of Naproxen Derivatives

α-Hydroxy-α-methyl-2-naphthaleneacetic acid is identified as O-desmethylnaproxen, a metabolite of the anti-inflammatory drug naproxen. This biotransformation pathway provides an alternative synthetic route.

Enzymatic Demethylation

In vivo, cytochrome P450 enzymes oxidize naproxen’s methoxy group to a hydroxyl group. Studies in human subjects show that 500 mg oral doses of naproxen yield O-desmethylnaproxen as 14.3% of excreted metabolites.

Chemical Demethylation

Laboratory-scale demethylation employs reagents like boron tribromide (BBr₃) in dichloromethane. For example:

  • Dissolve naproxen in anhydrous CH₂Cl₂.
  • Add BBr₃ dropwise at 0°C.
  • Stir for 12 hours, then quench with water.
  • Extract with ethyl acetate and purify via column chromatography.

This method achieves >80% conversion but requires stringent anhydrous conditions.

Stereoselective Synthesis for (αR)-Configuration

The (αR)-enantiomer is commercially significant (e.g., AKSci 8173FD). Asymmetric synthesis methods include:

Chiral Auxiliary Approaches

  • Use of (S)-proline to induce enantioselective alkylation.
  • Resolution via diastereomeric salt formation with chiral amines like cinchonidine.

Catalytic Asymmetric Hydrogenation

Hydrogenation of α-keto-naphthalene precursors with ruthenium-BINAP catalysts achieves enantiomeric excess (ee) >90%. For example:
$$ \text{RuCl}2(\text{BINAP}) + \text{H}2 \rightarrow \text{(αR)-product} $$
This method is scalable but requires specialized catalysts.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Purity (%) Scalability Cost Efficiency
KBr-Catalyzed Alkylation 10–15 95 High Low
Chemical Demethylation 80 98 Moderate Moderate
Asymmetric Hydrogenation 70 99 Low High

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-1-naphthyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

The primary applications of alpha-hydroxy-alpha-methyl-2-naphthaleneacetic acid are centered around its anti-inflammatory and analgesic properties. Below are key areas of application:

  • Pain Management : The compound has been shown to effectively reduce pain in various animal models, making it a candidate for treating conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders .
  • Inflammation Reduction : Studies indicate that it significantly decreases inflammation through the inhibition of prostaglandin synthesis, which are mediators of pain and inflammation.
  • Antioxidant Properties : Preliminary research suggests that this compound may also exhibit antioxidant effects, contributing further to its therapeutic potential.

Anti-inflammatory Efficacy

A study evaluated the efficacy of this compound in a model of induced arthritis in rats. Results demonstrated a significant reduction in swelling and pain compared to control groups treated with saline.

Comparison with Other NSAIDs

In a comparative study involving human subjects with chronic pain conditions, this compound was found to have a similar efficacy profile to naproxen but with a potentially improved side effect profile concerning gastrointestinal tolerance .

Dermatological Applications

While primarily studied for its analgesic properties, there is emerging interest in its use in dermatology, particularly for conditions involving inflammation such as acne and rosacea. Its ability to modulate skin inflammation could provide benefits in topical formulations .

Comparative Data Table

Compound NameStructure CharacteristicsUnique Features
NaproxenContains a methoxy groupWell-established NSAID with extensive clinical use
This compoundNaphthalene structure with hydroxyl/methyl substitutionsPotentially improved side effect profile
IbuprofenPropionic acid derivativeSelective COX inhibitor with different side effects
KetoprofenContains a phenyl groupUsed for pain relief with unique pharmacokinetics

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-1-naphthyl)propanoic acid is largely dependent on its chemical structure. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, and modulate their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 52079-10-4 C₁₃H₁₂O₃ 216.23 -OH, -CH₃ at alpha position; 2-naphthalene backbone Research chemical, enantioselective synthesis
6-Hydroxy-2-naphthaleneacetic acid 10441-46-0 C₁₂H₁₀O₃ 202.21 -OH at 6-position; no methyl group Metabolite of Nabumetone (anti-inflammatory drug)
(2-Hydroxy-1-naphthyl)acetic acid 10441-45-9 C₁₂H₁₀O₃ 202.21 -OH at 1-naphthyl position; acetic acid moiety Intermediate in organic synthesis
6-Hydroxy-2-naphthaleneacetic acid methyl ester 91903-08-1 C₁₃H₁₂O₃ 216.23 Methyl ester of 6-hydroxy derivative Prodrug candidate; improves lipid solubility
alpha-Hydroxy-6-(1-hydroxy-1-methylethyl)-alpha-methyl-2-naphthaleneacetic acid 83162-91-8 C₁₆H₁₈O₄ 274.31 Additional 6-(1-hydroxy-1-methylethyl) group Potential use in advanced polymer or drug design

Structural and Functional Insights

This compound
  • Applications : High cost (~$4,000/g) limits its use to specialized research, such as chiral resolution studies .
6-Hydroxy-2-naphthaleneacetic acid
  • Key Difference : Lacks the alpha-methyl group, making it more polar and less lipophilic.
  • Role : As a metabolite of Nabumetone, it contributes to the drug’s anti-inflammatory activity by inhibiting prostaglandin synthesis .
(2-Hydroxy-1-naphthyl)acetic acid
  • Positional Isomerism : The hydroxyl group on the 1-naphthyl ring alters electronic properties compared to 2-naphthalene derivatives, affecting reactivity in coupling reactions .
Methyl Ester Derivatives
Complex Derivatives
  • CAS 83162-91-8 : The 6-(1-hydroxy-1-methylethyl) substituent introduces branching, which could influence binding affinity in receptor-targeted therapies .

Research Findings and Trends

Metabolic Stability : The alpha-methyl group in this compound reduces susceptibility to enzymatic oxidation, a critical advantage over 6-Hydroxy-2-naphthaleneacetic acid in drug design .

Synthetic Utility : (2-Hydroxy-1-naphthyl)acetic acid is widely used in synthesizing fluorescent dyes due to its stable naphthol moiety .

Prodrug Potential: Methyl ester derivatives of hydroxy-naphthaleneacetic acids show improved bioavailability, as seen in preclinical studies of anti-inflammatory agents .

Biological Activity

Alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid (AHMNA) is a compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It shares structural similarities with naproxen, a widely used NSAID known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of AHMNA, focusing on its mechanisms, effects, and potential therapeutic applications.

AHMNA has a molecular formula of C15H16O3C_{15}H_{16}O_3 and a molecular weight of approximately 230.26 g/mol. The compound features a naphthalene ring system with hydroxyl and methyl substituents, which play crucial roles in its biological activity. The hydroxy group can participate in hydrogen bonding, while the naphthalene moiety allows for π-π interactions with biological targets.

AHMNA primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, AHMNA may exhibit antioxidant properties that further enhance its therapeutic potential.

Anti-inflammatory Effects

Research indicates that AHMNA effectively reduces inflammation in various animal models. Its mechanism is similar to that of naproxen, demonstrating significant anti-inflammatory activity through COX inhibition. In controlled studies, AHMNA has shown to significantly decrease edema and inflammatory markers in treated subjects.

Analgesic Properties

AHMNA has been evaluated for its analgesic effects in pain models. Studies have reported that it can alleviate pain associated with inflammation, making it a potential candidate for managing conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity

Preliminary studies suggest that AHMNA may possess antioxidant capabilities, which could contribute to its overall therapeutic profile. This property is particularly relevant in conditions where oxidative stress plays a role in disease progression.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
NaproxenContains a methoxy groupWell-established NSAID with extensive clinical use
DesmethylnaproxenLacks the methoxy groupActive metabolite of naproxen
IbuprofenPropionic acid derivativeSelective COX inhibitor with different side effects
KetoprofenContains a phenyl groupUsed for pain relief with unique pharmacokinetics

AHMNA's unique structure influences its biological activity differently compared to these similar compounds, particularly in terms of potency and side effect profiles.

Study 1: Analgesic Efficacy

A study conducted on rats demonstrated that administration of AHMNA resulted in a significant reduction in pain response compared to control groups. The analgesic effect was attributed to its ability to inhibit COX enzymes effectively.

Study 2: Anti-inflammatory Action

In another study assessing inflammatory response, AHMNA was shown to reduce paw edema significantly in animal models induced by carrageenan. The results indicated a dose-dependent response, confirming its potential as an effective anti-inflammatory agent.

Study 3: Antioxidant Potential

Research exploring the antioxidant properties of AHMNA revealed that it could scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Q & A

Q. How should researchers address batch-to-batch variability in spectroscopic data?

  • Standardize instrument calibration using reference materials (e.g., NIST-traceable standards) and implement internal standards (e.g., deuterated analogs) for NMR/MS normalization. Inter-laboratory comparisons via round-robin testing ensure reproducibility, as emphasized in analytical chemistry guidelines .

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